b-Ethyl-4-methoxy-benzeneethanamine
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Overview
Description
b-Ethyl-4-methoxy-benzeneethanamine: is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . It is a colorless liquid with a distinctive ammonia-like odor. This compound is known for its good solubility in water and common organic solvents, and it exhibits alkaline properties, reacting with acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of b-Ethyl-4-methoxy-benzeneethanamine typically involves the reaction of 4-methoxybenzaldehyde with ethylamine under reductive conditions. One common method is the reductive amination process, where the aldehyde group is first converted to an imine, which is then reduced to the amine.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reductive amination techniques, often employing catalysts such as sodium cyanoborohydride or sodium triacetoxyborohydride to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: b-Ethyl-4-methoxy-benzeneethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like chromium(VI) oxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like halides or alkylating agents .
Major Products Formed:
Oxidation: The major product is typically the corresponding carboxylic acid .
Reduction: The major product is often the amine derivative.
Substitution: The major products include alkylated derivatives or halogenated compounds .
Scientific Research Applications
b-Ethyl-4-methoxy-benzeneethanamine has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of neurotransmitter systems and receptor binding assays.
Medicine: It is utilized in the development of antidepressant, analgesic, and hypnotic drugs .
Industry: It finds use in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism by which b-Ethyl-4-methoxy-benzeneethanamine exerts its effects involves its interaction with neurotransmitter systems and receptor binding . The compound may act as an agonist or antagonist at specific receptors, influencing signal transduction pathways and modulating physiological responses.
Comparison with Similar Compounds
4-Methoxybenzeneethanamine
N-Methylethanolamine
4-Methoxy-N-ethylbenzeneethanamine
Uniqueness: b-Ethyl-4-methoxy-benzeneethanamine is unique in its alkylated structure , which provides distinct chemical and biological properties compared to its analogs. Its ethyl group and methoxy substituent contribute to its reactivity and pharmacological profile.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
2-(4-methoxyphenyl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-9(8-12)10-4-6-11(13-2)7-5-10/h4-7,9H,3,8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUOBPCTJSFDIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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